Éter de Aminopropilo de Tiroxina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

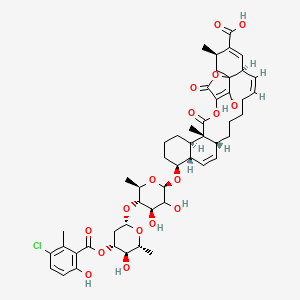

Thyroxine Aminopropyl Ether is a derivative of Thyroxine . Thyroxine, also known as T4, is a hormone produced by the thyroid gland . The molecular formula of Thyroxine Aminopropyl Ether is C18H18I4N2O4 and it has a molecular weight of 833.96 .

Molecular Structure Analysis

Thyroxine and its derivatives, including Thyroxine Aminopropyl Ether, are composed of a phenyl ring attached via an ether linkage to a tyrosine molecule. Both have two iodine atoms on their tyrosine (inner) ring . The specific molecular structure of Thyroxine Aminopropyl Ether is not detailed in the available resources.

Aplicaciones Científicas De Investigación

Bioanálisis: Cuantificación de Tiroxina

Éter de Aminopropilo de Tiroxina se utiliza en aplicaciones bioanalíticas, particularmente en la cuantificación de los niveles hormonales de tiroxina (T4). Los investigadores han utilizado nanopartículas de oro y plata funcionalizadas como sustratos de Espectroscopia Raman Mejorada por Superficie (SERS) para detectar concentraciones de T4 que van desde picomolar hasta milimolar . Esta técnica es crucial para diagnosticar trastornos relacionados con la tiroides, donde la medición precisa de los niveles de T4 es esencial.

Investigación en Proteómica

En proteómica, this compound sirve como una herramienta bioquímica para estudiar la expresión y la función de las proteínas. Se utiliza para investigar el papel de las hormonas tiroideas en la síntesis y el metabolismo de las proteínas, proporcionando información sobre cómo la T4 influye en diversos procesos fisiológicos .

Síntesis de Análogos de la Hormona Tiroidea

Este compuesto es fundamental en la síntesis de análogos de las hormonas tiroideas, que se utilizan para estudiar los receptores de la hormona tiroidea (TRs). Estos análogos ayudan a comprender las acciones específicas de las isoformas TR en diferentes tejidos, lo cual es valioso para desarrollar terapias dirigidas a enfermedades relacionadas con la tiroides .

Biología del Desarrollo

This compound se utiliza en la investigación de biología del desarrollo para estudiar el papel de la T4 en el crecimiento y desarrollo de los órganos reproductores y las neuronas. Ayuda a comprender la regulación hormonal de los procesos de desarrollo .

Farmacología

En farmacología, los investigadores utilizan this compound para crear medicamentos que imitan o inhiben la acción de la T4 natural. Esto tiene aplicaciones potenciales en el tratamiento del hipotiroidismo o condiciones asociadas con el exceso de T4 .

Pruebas en el Punto de Atención

La sensibilidad de los sustratos SERS funcionalizados con this compound permite el desarrollo de dispositivos de prueba en el punto de atención. Estos dispositivos pueden medir de forma rápida y precisa los niveles de T4 en un entorno no laboratorial, lo cual es beneficioso para áreas remotas o con recursos limitados .

Safety and Hazards

Thyroxine, from which Thyroxine Aminopropyl Ether is derived, can cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed and may cause skin, eye, and respiratory tract irritation . Specific safety and hazard information for Thyroxine Aminopropyl Ether is not detailed in the available resources.

Mecanismo De Acción

Target of Action

Thyroxine Aminopropyl Ether, also known as Levothyroxine, primarily targets the thyroid hormone receptors α and β (TRα, TRβ) in the body . These receptors are crucial for the regulation of metabolism, development, and growth in nearly every organ .

Mode of Action

Levothyroxine is a synthetically prepared levo-isomer of the thyroid hormone thyroxine (T4), a tetra-iodinated tyrosine derivative . It acts as a replacement in deficiency syndromes such as hypothyroidism . It binds to the thyroid hormone receptors, altering genomic activity via nuclear receptors . It can also exert non-genomic activity through interactions with mitochondrial and plasma membrane proteins .

Biochemical Pathways

The thyroid hormone synthetic pathway comprises several steps :

Pharmacokinetics

The bioavailability of Levothyroxine is about 70% following an oral dose, with absorption occurring mainly in the ileum and jejunum . Maximum plasma concentrations of Levothyroxine are achieved about 3 hours after an oral dose . The long terminal half-life of orally administered Levothyroxine, about 7.5 days, is consistent with once-daily dosing .

Result of Action

Levothyroxine replacement therapy for people with hypothyroidism reverses many metabolic disturbances associated with hypothyroidism including resetting of reduced energy expenditure and metabolic rate, correction of dyslipidaemia, improvement in insulin sensitivity and glycaemic control, and reversal of a pro-inflammatory and procoagulant state .

Action Environment

Environmental factors such as temperature, photoperiod, pond drying, food restriction, and ultraviolet radiation can influence the action of thyroid hormones . Moreover, certain environmental contaminants like polychlorinated-biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) can disrupt thyroid hormone action .

Análisis Bioquímico

Biochemical Properties

Thyroxine Aminopropyl Ether plays a significant role in biochemical reactions, particularly those involving thyroid hormones. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the thyroid hormone receptors (TRs), which are nuclear receptors that mediate the effects of thyroid hormones . These interactions are crucial for the regulation of gene expression and metabolic processes. Additionally, Thyroxine Aminopropyl Ether is involved in the deiodination process, where it is converted into active or inactive forms of thyroid hormones by deiodinase enzymes .

Cellular Effects

Thyroxine Aminopropyl Ether influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects the function of different cell types by modulating the activity of thyroid hormone receptors and other related proteins . This compound can enhance or inhibit the expression of specific genes, thereby impacting cellular metabolism and energy homeostasis. For instance, it can increase the basal metabolic rate (BMR) and promote thermogenesis in cells .

Molecular Mechanism

At the molecular level, Thyroxine Aminopropyl Ether exerts its effects through binding interactions with thyroid hormone receptors and other nuclear proteins. These interactions lead to the formation of transcriptional complexes that regulate the expression of thyroid hormone-responsive genes . The compound can also influence enzyme activity, either by inhibiting or activating specific enzymes involved in thyroid hormone metabolism . These molecular mechanisms are essential for maintaining the balance of thyroid hormone levels in the body.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thyroxine Aminopropyl Ether can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to Thyroxine Aminopropyl Ether can lead to alterations in cellular metabolism and gene expression, which may have implications for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Thyroxine Aminopropyl Ether vary with different dosages in animal models. At low doses, the compound can enhance metabolic processes and improve energy homeostasis . At high doses, it may cause toxic or adverse effects, such as hyperthyroidism or metabolic imbalances . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

Thyroxine Aminopropyl Ether is involved in several metabolic pathways, including the deiodination of thyroid hormones. It interacts with enzymes such as deiodinases, which convert thyroxine into its active or inactive forms . These interactions are crucial for regulating the levels of thyroid hormones in the body and maintaining metabolic balance . The compound can also affect metabolic flux and metabolite levels, influencing overall metabolic processes .

Transport and Distribution

The transport and distribution of Thyroxine Aminopropyl Ether within cells and tissues are mediated by specific transporters and binding proteins. Monocarboxylate transporters (MCTs) and organic anion transporting polypeptides (OATPs) are known to facilitate the cellular uptake and efflux of thyroid hormones, including Thyroxine Aminopropyl Ether . These transporters play a crucial role in determining the localization and accumulation of the compound within different tissues .

Subcellular Localization

Thyroxine Aminopropyl Ether is localized in various subcellular compartments, including the nucleus, mitochondria, and microsomes . Its activity and function can be influenced by its subcellular localization, as it interacts with different biomolecules in these compartments . Targeting signals and post-translational modifications may direct the compound to specific organelles, affecting its overall activity and function .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Thyroxine Aminopropyl Ether involves the conversion of thyroxine to its protected derivative followed by the coupling reaction with aminopropyl ether.", "Starting Materials": ["Thyroxine", "Boc anhydride", "Aminopropyl ether", "DCC", "DMAP", "Methanol", "Dichloromethane", "Triethylamine"], "Reaction": ["Protection of thyroxine amino group with Boc anhydride in the presence of DMAP and triethylamine", "Deprotection of Boc group using methanol", "Coupling of the deprotected thyroxine with aminopropyl ether using DCC and DMAP in dichloromethane"] } | |

Número CAS |

1797884-40-2 |

Fórmula molecular |

C18H18I4N2O4 |

Peso molecular |

833.97 |

Nombre IUPAC |

(2S)-2-amino-3-[4-[4-(3-aminopropoxy)-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid |

InChI |

InChI=1S/C18H18I4N2O4/c19-11-4-9(6-15(24)18(25)26)5-12(20)17(11)28-10-7-13(21)16(14(22)8-10)27-3-1-2-23/h4-5,7-8,15H,1-3,6,23-24H2,(H,25,26)/t15-/m0/s1 |

Clave InChI |

LKBFZRCWERFDDM-HNNXBMFYSA-N |

SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OCCCN)I)I)CC(C(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.